molecular formula C10H9ClN2O2 B1530444 Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 1134327-80-2

Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No.: B1530444
CAS No.: 1134327-80-2
M. Wt: 224.64 g/mol
InChI Key: WIFKKUUSWXNSOD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate , with the CAS number 1134327-80-2 . Its molecular formula, C₁₀H₉ClN₂O₂ , reflects a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4 and an acetate ester side chain at position 3. Key synonyms include (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester .

Property Value
Molecular Weight 224.64 g/mol
Molecular Formula C₁₀H₉ClN₂O₂
CAS Number 1134327-80-2
SMILES O=C(OC)CC1=CNC2=NC=CC(Cl)=C21

The pyrrolo[2,3-b]pyridine scaffold consists of a fused bicyclic system with a pyrrole ring (five-membered, aromatic) and a pyridine ring (six-membered, electron-deficient). The chlorine substituent at position 4 introduces electron-withdrawing effects, while the acetate ester at position 3 enhances solubility and reactivity for further functionalization.

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray crystallographic data for this compound are unavailable, structural insights can be inferred from related compounds. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine (a parent structure) exhibits a planar bicyclic core with intermolecular hydrogen bonding (N–H⋯N and C–H⋯Cl interactions) in crystalline forms. The acetate ester group in the target compound likely adopts a trans configuration due to steric and electronic factors, with the ester carbonyl oriented away from the pyrrolopyridine ring to minimize repulsion.

Key Structural Features :

  • Pyrrolo[2,3-b]pyridine Core : Aromatic planarity enforced by conjugation between nitrogen atoms and the fused rings.
  • Chlorine Substituent : Positioned at C4, enhancing electron deficiency at the pyridine ring.
  • Acetate Ester : A flexible side chain with limited rotational freedom due to steric interactions between the methyl group and the pyrrole ring.

Tautomeric Forms and Protonation State Analysis

The pyrrolo[2,3-b]pyridine system is prone to tautomerism, particularly in derivatives with hydroxyl or amino groups. However, this compound lacks such groups, favoring a single tautomeric form. Below is a comparative analysis of tautomerism in related systems:

Compound Tautomerization Stabilizing Factors Source
3-Hydroxypyrrolo[2,3-b]pyridine Keto-enol equilibrium Solvent polarity (DMSO favors enol)
7-Azaindole Excited-state tautomerization Hydrogen bonding in dimeric complexes
Target Ester None (no tautomeric sites) Fixed ester and chloro substituents

Protonation studies of the parent pyrrolopyridine core reveal that the N1 nitrogen is the primary site for protonation under acidic conditions, forming a cationic species stabilized by resonance. The acetate ester group does not participate in protonation due to its electron-withdrawing nature, which deactivates the adjacent nitrogen.

Properties

IUPAC Name

methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-8(14)4-6-5-13-10-9(6)7(11)2-3-12-10/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFKKUUSWXNSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=NC=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735286
Record name Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-80-2
Record name Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is used as a building block in the synthesis of more complex molecules. Its pyrrolopyridine core is valuable in the construction of pharmaceuticals and other biologically active compounds.

Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. It has shown promise in modulating biological pathways and influencing cellular processes.

Medicine: Research has explored the use of this compound in the development of therapeutic agents. Its derivatives have been investigated for their anti-inflammatory, anticancer, and antiviral properties.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorinated Pyrrolopyridine Esters

The position of the carboxylate group on the pyrrolo[2,3-b]pyridine scaffold significantly impacts physicochemical properties. Key isomers include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Purity
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (QE-2641) 3-COOCH₃, 4-Cl C₉H₇ClN₂O₂ 226.62 1234616-82-0 98%
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (SS-0861) 2-COOCH₃, 4-Cl C₉H₇ClN₂O₂ 226.62 871583-23-2 95%
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (QM-6710) 5-COOCH₃, 4-Cl C₉H₇ClN₂O₂ 226.62 951625-93-7 95%

Key Observations :

  • All isomers share the same molecular formula but differ in ester group placement.
  • The 3-carboxylate isomer (QE-2641) is synthesized at higher purity (98%), suggesting greater synthetic accessibility or stability .
  • Positional changes influence dipole moments and solubility, critical for drug bioavailability.

Substitution-Based Analogues

Methyl vs. Chlorine Substituents
  • Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 7546-52-3):

    • Molecular formula: C₁₁H₁₂N₂O₂ ; molecular weight: 204.225 g/mol .
    • The 2-methyl group reduces electronegativity compared to chlorine, decreasing polarity and altering metabolic stability.
  • Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 169030-84-6): Non-chlorinated analogue with molecular formula C₁₀H₁₀N₂O₂ (MW: 190.20 g/mol) .
Complex Derivatives with Pharmacological Activity
  • N-(3,5-dichloropyridin-4-yl)-2-{1-[(4-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetamide (CAS: 418794-42-0):
    • Molecular formula: C₂₁H₁₃Cl₂FN₄O₂ ; molecular weight: 455.26 g/mol .
    • Functions as a phosphodiesterase IV inhibitor , demonstrating how pyrrolopyridine derivatives can be tailored for specific enzymatic targets .

Structural and Functional Implications

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Chlorine (4-position) increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to methyl groups .
  • Biological Activity :
    • Chlorinated derivatives are more likely to engage in halogen bonding with protein targets, improving binding affinity .
    • Ester groups (e.g., methyl acetate) improve membrane permeability but may require hydrolysis for prodrug activation .

Biological Activity

Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C₉H₈ClN₂O₂
  • Molecular Weight : 198.62 g/mol

The compound features a pyrrolopyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolopyridine derivatives. In particular, compounds with similar structures have shown significant inhibition against Mycobacterium tuberculosis (Mtb). For instance, a high-throughput screening identified several pyrrolopyridine derivatives with promising activity against Mtb, suggesting that modifications on the pyridine ring could enhance efficacy against this pathogen .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)IC20 (µM)
This compoundTBDTBD
Reference Compound A6.930
Reference Compound B2327

Note: TBD indicates that specific data for the compound is not yet available.

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. The HepG2 cell line is commonly used for such evaluations. Compounds structurally related to this compound have demonstrated varying degrees of cytotoxicity, indicating that while some derivatives may be potent against pathogens, they may also exhibit toxicity towards human cells .

The mechanism by which pyrrolopyridine derivatives exert their biological effects is an area of ongoing research. It has been suggested that these compounds may disrupt critical cellular processes in pathogens, including inhibition of DNA synthesis and interference with metabolic pathways. For instance, some studies indicate that derivatives targeting electron transport chains in bacteria may lead to effective antimicrobial activity .

Case Study 1: Antitubercular Screening

In a study focusing on antitubercular agents, several pyrrolopyridine derivatives were evaluated for their ability to inhibit Mtb growth. The results indicated that modifications at the 4-position of the pyrrole ring significantly affected biological activity. Compounds exhibiting structural similarities to this compound were prioritized for further development due to their favorable potency and selectivity profiles .

Preparation Methods

Alkylation Using Chloroacetyl Chloride Followed by Hydrolysis and Esterification

A patented method (WO2006063167A1, WO2013181415A1) describes the following route:

Step Reagents & Conditions Description Yield & Notes
1 4-Chloro-1H-pyrrolo[2,3-b]pyridine + chloroacetyl chloride in dichloromethane, 0°C, 2 hours Electrophilic substitution introduces chloroacetyl group at 3-position Requires careful temperature control to avoid N1 alkylation
2 Basic hydrolysis with NaOH in H₂O/EtOH under reflux Converts chloroacetyl intermediate to 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid Efficient hydrolysis step
3 Esterification with methanol and acid catalyst or methylation Formation of methyl ester to yield this compound Yield approximately 65% over three steps

This route emphasizes regioselectivity challenges, as the pyrrolo nitrogen (N1) and C3 positions can both be reactive. Temperature control and reaction monitoring are critical to favor substitution at C3. Purification typically involves silica gel chromatography due to polar impurities formed during hydrolysis and esterification.

Direct Alkylation with Methyl Bromoacetate

An alternative approach involves direct alkylation of the 3-position using methyl bromoacetate under basic conditions:

Step Reagents & Conditions Description Yield & Notes
1 4-Chloro-1H-pyrrolo[2,3-b]pyridine + methyl bromoacetate, K₂CO₃ or NaH base, polar aprotic solvent (e.g., DMF), room temperature to mild heating Nucleophilic substitution at C3 position introducing this compound Requires base to deprotonate pyrrole for nucleophilicity
2 Purification by column chromatography Removal of unreacted starting materials and side products Moderate to good yields reported

This method benefits from fewer steps but requires careful base selection and solvent choice to optimize regioselectivity and yield. It is less commonly detailed in patents but supported by analogous heterocycle alkylation literature.

Challenges and Optimization

Challenge Description Strategies
Regioselectivity Competing alkylation at N1 vs. C3 positions Temperature control, N1 protection
Purification Polar byproducts and regioisomers complicate isolation Silica gel chromatography, recrystallization
Scalability Maintaining selectivity and yield on scale Optimized reaction conditions, solvent choice

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Advantages Disadvantages Yield Range
Chloroacetyl chloride route 4-Chloro-1H-pyrrolo[2,3-b]pyridine Chloroacetyl chloride, NaOH hydrolysis, esterification Well-established, good regioselectivity Multi-step, requires careful control ~65% over 3 steps
Direct alkylation with methyl bromoacetate 4-Chloro-1H-pyrrolo[2,3-b]pyridine Methyl bromoacetate, base (K₂CO₃/NaH), DMF Fewer steps, direct ester formation Possible regioselectivity issues Moderate to good
Pd-catalyzed cross-coupling + functional group transformation Protected pyrrolo[2,3-b]pyridine derivatives Pd catalyst, boronic acids, protecting groups Versatile for analog synthesis More complex, longer synthesis Variable

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Esterification : Reacting the carboxylic acid derivative (e.g., 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl) .
  • Cross-coupling : Using palladium-catalyzed reactions (e.g., Suzuki coupling) to introduce substituents to the pyrrolopyridine core before esterification .
  • Chlorination : Introducing the chloro group at the 4-position via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) in DMF .

Key considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature (typically 60–100°C) to avoid side reactions.

Q. How is this compound characterized?

Standard analytical methods include:

  • NMR spectroscopy : Confirm structure via 1H^1H and 13C^{13}C NMR. For example, the methyl ester group typically appears as a singlet at ~3.7 ppm (1H^1H) and ~52 ppm (13C^{13}C) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₀ClN₂O₂: 237.0434) .
  • Purity analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns; purity ≥97% is typical for research-grade material .

Q. What are the stability and storage conditions for this compound?

  • Stability : Sensitive to moisture and light. Decomposes under strong acidic/basic conditions.
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at −20°C. Room temperature is acceptable for short-term use if desiccated .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling steps. Evidence suggests Pd(OAc)₂ with XPhos ligand improves efficiency in analogous pyrrolopyridine syntheses .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time.

Q. How do structural modifications (e.g., chloro vs. methyl substituents) impact biological activity?

  • Comparative studies : Replace the 4-chloro group with methyl or cyano groups. For example, methyl substituents reduce steric hindrance but may decrease electrophilicity, altering binding to kinase targets .
  • Activity assays : Test derivatives in enzyme inhibition assays (e.g., kinase profiling) and compare IC₅₀ values. Structural analogs with cyano groups show enhanced selectivity for JAK2 kinases .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity verification : Reanalyze compound batches via HPLC and HRMS. Impurities >2% (e.g., dechlorinated byproducts) can skew results .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays). Variability in DMSO concentration (>1% v/v) may inhibit enzymes non-specifically .
  • Structural confirmation : Re-examine X-ray crystallography or NMR data to rule out isomerism (e.g., regioisomers at the pyrrolopyridine core) .

Q. What are the applications of this compound in drug discovery?

  • Kinase inhibition : Serves as a scaffold for JAK/STAT or EGFR inhibitors. For example, analogs with tetrazole substituents (e.g., compound in ) show nanomolar potency.
  • SAR studies : Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide substitutions at the 3-acetate or 4-chloro positions .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueDataReference
1H^1H NMRδ 3.73 (s, 3H, OCH₃), 3.98 (s, 2H, CH₂), 7.25–7.45 (m, 3H, aromatic)
HRMS (ESI-TOF)[M+H]⁺ found: 237.0436 (calc. 237.0434)
HPLC Retention8.2 min (C18, 70% MeOH/H₂O, 1 mL/min)

Q. Table 2. Comparative Biological Activity of Structural Analogs

SubstituentTarget KinaseIC₅₀ (nM)Selectivity Ratio (vs. Off-target)Reference
4-ClJAK212.315.8 (vs. JAK1)
4-CNJAK28.722.4 (vs. JAK1)
4-CH₃EGFR45.63.2 (vs. HER2)

Key Safety and Handling

  • Hazard statements : H302 (harmful if swallowed), H317 (may cause allergic skin reaction) .
  • Precautionary measures : Use PPE (gloves, goggles), and handle in a fume hood. Avoid exposure to heat/sparks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

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